Dimethyl 2-allyl-2-(2-nitrophenyl)malonate
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Overview
Description
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is an organic compound with the molecular formula C14H15NO6. It is a derivative of malonic acid, featuring an allyl group and a nitrophenyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate typically involves the alkylation of dimethyl malonate with an allyl halide in the presence of a base, followed by nitration to introduce the nitrophenyl group. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or acetone
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes
Reduction: Reduction of the nitro group to an amine
Substitution: Nucleophilic substitution reactions at the allyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride
Substitution: Sodium hydride or other strong bases in aprotic solvents
Major Products
Oxidation: Carboxylic acids or aldehydes
Reduction: Amines
Substitution: Various substituted malonates
Scientific Research Applications
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate involves its interaction with specific molecular targets The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Dimethyl 2-allylmalonate
Uniqueness
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is unique due to the presence of both an allyl group and a nitrophenyl group, which confer distinct reactivity and potential applications compared to other malonate derivatives. Its ability to undergo diverse chemical reactions makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
dimethyl 2-(2-nitrophenyl)-2-prop-2-enylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-7-5-6-8-11(10)15(18)19/h4-8H,1,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOZURVAWKHIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818211 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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